Absolute (2R,3R) Stereochemical Configuration Defines Structural and Functional Utility vs. Common Threonine Analogs
FMOC-D-Allo-THR(TBU)-OH is distinguished by its unique (2R,3R) absolute configuration. This contrasts with the more common Fmoc-L-Thr(tBu)-OH (2S,3R), Fmoc-D-Thr(tBu)-OH (2R,3S), and Fmoc-L-allo-Thr(tBu)-OH (2S,3S) stereoisomers [1][2]. The (2R,3R) configuration is essential for mimicking the natural D-allo-threonine residue found in biologically active cyclic depsipeptides such as callipeltins, which exhibit potent anti-HIV and cytotoxic activities [3][4]. In configurational reassignments of callipeltin E, the specific stereochemistry of the threonine residue was critical for accurate structure determination and biological activity correlation [4].
| Evidence Dimension | Stereochemical Configuration (C2, C3) |
|---|---|
| Target Compound Data | (2R,3R) |
| Comparator Or Baseline | Fmoc-L-Thr(tBu)-OH: (2S,3R); Fmoc-D-Thr(tBu)-OH: (2R,3S); Fmoc-L-allo-Thr(tBu)-OH: (2S,3S) |
| Quantified Difference | Different stereoisomer; diastereomeric relationship |
| Conditions | Chiral HPLC analysis (Kromasil C18, linear AB gradient, 0.25% CH3CN/min) [5] |
Why This Matters
Using an incorrect stereoisomer yields a diastereomeric peptide with altered conformation and potentially abolished biological activity, making this specific configuration non-substitutable.
- [1] PubChem. (n.d.). Fmoc-L-allo-Thr(tBu)-OH. PubChem CID 2724634. View Source
- [2] Fischer, P. M., & Sandosham, J. (1995). Synthesis of Nα-(9-fluorenylmethoxycarbonyl)-allothreonine t-butyl ether via threonine oxazolines. Tetrahedron Letters, 36(30), 5409-5412. View Source
- [3] Kikuchi, M., & Konno, H. (2013). Improved synthesis of d-allothreonine derivatives from l-threonine. Tetrahedron, 69(34), 7098-7101. View Source
- [4] Zampella, A., D'Auria, M. V., Paloma, L. G., Casapullo, A., Minale, L., Debitus, C., & Henin, Y. (1996). Callipeltin A, an Anti-HIV Cyclic Depsipeptide from the New Caledonian Lithistida Sponge Callipelta sp. Journal of the American Chemical Society, 118(26), 6202-6209. View Source
- [5] Hodges, R. S., et al. (2010). HPLC chromatogram of co-injection of Fmoc-1a(tBu)-OH (allo-D-tfT), Fmoc-1b(tBu)-OH (allo-L-tfT), allo-D-Thr, allo-L-Thr, D-Thr and L-Thr. Figure 2, PMC2892391. View Source
